Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid

Description

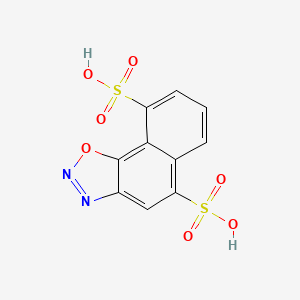

Naphth[2,1-d]-1,2,3-oxadiazole-5,9-disulphonic acid (CAS: 85720-96-3) is a heterocyclic compound featuring a naphthalene backbone fused with a 1,2,3-oxadiazole ring and two sulfonic acid groups at positions 5 and 8. Its molecular formula is C₁₀H₆N₂O₇S₂, and it is characterized by high polarity due to the sulfonic acid substituents, which enhance solubility in aqueous media . This compound is structurally distinct due to the combination of a rigid aromatic system, a reactive oxadiazole ring, and dual sulfonic acid moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

85720-96-3 |

|---|---|

Molecular Formula |

C10H6N2O7S2 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

benzo[g][1,2,3]benzoxadiazole-5,9-disulfonic acid |

InChI |

InChI=1S/C10H6N2O7S2/c13-20(14,15)7-3-1-2-5-8(21(16,17)18)4-6-10(9(5)7)19-12-11-6/h1-4H,(H,13,14,15)(H,16,17,18) |

InChI Key |

LECKNZAHKTZQKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C3C(=C2C(=C1)S(=O)(=O)O)ON=N3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like DMSO (Dimethyl sulfoxide) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines or other reduced products.

Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various functionalized oxadiazole compounds.

Scientific Research Applications

Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Key Observations :

- Esterification (e.g., 94160-06-2) reduces polarity, favoring lipid membrane penetration but limiting aqueous compatibility .

- The absence of an oxadiazole ring in dipotassium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) highlights the role of the heterocycle in electronic properties and reactivity .

Enzyme Inhibition Potential

- Oxadiazole Derivatives in NPP1 Inhibition: Oxadiazole-containing compounds, such as pyridoxalphosphate-6-azophenyl-2′,4′-disulphonic acid (PPADS), exhibit moderate inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC₅₀ values ~12 μM . However, simpler oxadiazoles (e.g., non-sulfonated derivatives) are weak non-competitive inhibitors of human NPP1, suggesting that sulfonic acid groups may enhance binding affinity or solubility in enzyme assays .

Tyrosinase Inhibition :

Compounds with multiple heterocycles (e.g., dual 1,3,4-oxadiazole and 1,2,3-triazole rings) show stronger tyrosinase inhibition (e.g., compound 7c, IC₅₀ < 10 μM) . In contrast, the target compound’s single oxadiazole ring and lack of triazole moieties may limit its efficacy in this context, though its sulfonic acids could enable unique binding interactions .

Physicochemical Properties

- Solubility: The dual sulfonic acids in 85720-96-3 confer superior water solubility compared to its esterified analogue (94160-06-2) and non-sulfonated oxadiazoles .

- Stability : Sulfonic acid groups increase thermal and oxidative stability relative to hydroxyl or amine substituents, as seen in dipotassium 7-hydroxynaphthalene-1,3-disulphonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.